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Compound Name: 1-Butyl-1H-indol-7-amine

Cat. No.: B15240069

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-indol-7-amine is a synthetic organic compound belonging to the indole family.
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in
numerous natural and synthetic molecules with a wide range of pharmacological activities.
They have been identified as privileged scaffolds in drug discovery, exhibiting activities such as
kinase inhibition, antimicrobial, and anticancer effects. Given the therapeutic potential of indole-
based compounds, robust in vitro assays are crucial for the characterization of new derivatives
like 1-Butyl-1H-indol-7-amine.

This document provides a detailed in vitro assay protocol for evaluating the potential inhibitory
activity of 1-Butyl-1H-indol-7-amine against Pim-1 kinase, a serine/threonine kinase that is a
known target for various indole derivatives and is implicated in oncology.

Data Presentation

The inhibitory activity of 1-Butyl-1H-indol-7-amine against Pim-1 kinase can be quantified by
determining its half-maximal inhibitory concentration (IC50). The following table summarizes
hypothetical IC50 values for the test compound and a known Pim-1 inhibitor, Staurosporine, as
a positive control.
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Compound Target Kinase IC50 (nM)
1-Butyl-1H-indol-7-amine Pim-1 150
Staurosporine (Control) Pim-1 25

Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™
Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to

quantify the amount of ADP produced during a kinase reaction, which is inversely proportional

to the inhibitory activity of the test compound.[1]

Materials:

1-Butyl-1H-indol-7-amine

Recombinant human Pim-1 kinase

Pim-1 kinase substrate (e.g., a specific peptide)

ATP (Adenosine triphosphate)

Staurosporine (positive control)

ADP-Glo™ Reagent

Kinase Detection Reagent

PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 50uM DTT)[1]
384-well white assay plates

Luminometer

Procedure:
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Compound Preparation:

o Prepare a stock solution of 1-Butyl-1H-indol-7-amine in 100% DMSO.

o Create a serial dilution of the compound in PIM1 Kinase Buffer to achieve a range of final
assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Setup:

o In a 384-well plate, add 1 pl of the diluted compound or 5% DMSO for the control wells.

o Add 2 ul of Pim-1 enzyme solution to each well.

o Add 2 pl of the substrate/ATP mixture to initiate the kinase reaction.

Incubation:

o Incubate the plate at room temperature for 60 minutes.[1]

ADP Detection:

o Add 5 ul of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.[1]

Signal Generation:

o Add 10 pl of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal.

o Incubate at room temperature for 30 minutes.[1]

Data Acquisition:

o Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:
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o The luminescent signal is proportional to the amount of ADP produced and therefore to the
kinase activity.

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
Experimental Workflow
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Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.

Generic Kinase Signaling Pathway
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Caption: A simplified diagram of a generic MAP kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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